KI23057

Catalog No.
S548239
CAS No.
516523-31-2
M.F
C30H35N3O4
M. Wt
501.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
KI23057

CAS Number

516523-31-2

Product Name

KI23057

IUPAC Name

2-[2-[4-[4-(4-tert-butylanilino)phenoxy]-6-methoxyquinolin-7-yl]oxyethylamino]ethanol

Molecular Formula

C30H35N3O4

Molecular Weight

501.6 g/mol

InChI

InChI=1S/C30H35N3O4/c1-30(2,3)21-5-7-22(8-6-21)33-23-9-11-24(12-10-23)37-27-13-14-32-26-20-29(28(35-4)19-25(26)27)36-18-16-31-15-17-34/h5-14,19-20,31,33-34H,15-18H2,1-4H3

InChI Key

VQCDZFWRGXFUMS-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)NC2=CC=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)OCCNCCO)OC

Solubility

Soluble in DMSO, not in water

Synonyms

Ki23057; Ki-23057; Ki 23057.

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC2=CC=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)OCCNCCO)OC

Description

The exact mass of the compound Unii-5ZH5NA7zmf is 501.26276 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinolines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

KI23057 is a small-molecule inhibitor primarily targeting fibroblast growth factor receptors (FGFRs) and vascular endothelial growth factor receptors (VEGFRs). It is recognized for its role in inhibiting the phosphorylation of these receptors, thereby disrupting downstream signaling pathways crucial for tumor growth and survival. Specifically, KI23057 has shown effectiveness against scirrhous gastric carcinoma cells with K-samII amplification, making it a promising candidate for targeted cancer therapies .

The mechanism of action of KI23057 involves the inhibition of receptor autophosphorylation. When fibroblast growth factors bind to FGFRs, receptor dimerization occurs, leading to phosphorylation at specific tyrosine residues. KI23057 disrupts this process by preventing phosphorylation, which in turn inhibits subsequent signaling through pathways such as the Ras-dependent mitogen-activated protein kinase/extracellular signal-regulated kinase and the phosphoinositide 3-kinase/Akt pathways . This inhibition is crucial for reducing cell proliferation in cancer models.

KI23057 exhibits significant biological activity against various cancer cell lines, particularly those with aberrant FGFR signaling. Studies have demonstrated that KI23057 effectively suppresses the proliferation of scirrhous gastric cancer cells while showing limited effects on nonscirrhous cancer cells . Its ability to enhance chemosensitivity in drug-resistant gastric cancer cells further underscores its therapeutic potential .

KI23057 can be synthesized through a two-step process involving nucleophilic substitution followed by electrophilic substitution. The initial step typically uses 1-bromo-2-chloroethane to introduce an alkyl group, followed by the addition of ethanolamine to complete the synthesis . This method allows for the efficient production of KI23057 while maintaining its structural integrity and biological activity.

The primary application of KI23057 lies in oncology, specifically as a targeted therapy for cancers characterized by FGFR dysregulation. Its effectiveness in prolonging survival in mouse models of peritoneal dissemination highlights its potential use in clinical settings for treating scirrhous gastric carcinoma and possibly other cancers with similar molecular profiles . Additionally, its role as a VEGFR inhibitor suggests potential applications in angiogenesis-related disorders.

Interaction studies indicate that KI23057 not only inhibits FGFRs but also affects VEGFR signaling pathways. By blocking these receptors, KI23057 alters the tumor microenvironment, potentially enhancing the efficacy of concurrent chemotherapeutic agents. Research has shown that combining KI23057 with traditional chemotherapy can lead to improved outcomes in resistant cancer cell lines .

KI23057 is part of a broader class of small-molecule inhibitors targeting receptor tyrosine kinases. Below is a comparison with other similar compounds:

Compound NameTarget Receptor(s)Unique Features
CediranibFGFR, VEGFRBroad-range tyrosine kinase inhibitor; effective against various cancers .
AZD4547FGFR1-3Highly selective; inhibits FGFR signaling specifically in tumor cell lines with deregulated expression .
PonatinibFGFR1-4Designed to accommodate mutations; effective in cancers with specific genetic alterations .

Uniqueness of KI23057: Unlike many inhibitors that target multiple kinases indiscriminately, KI23057 shows selective inhibition of FGFR and VEGFR phosphorylation specifically in scirrhous gastric carcinoma models, making it particularly valuable for targeted therapy strategies.

The synthesis of KI23057 follows a multi-step synthetic pathway that has been optimized through various methodological approaches. The fundamental synthetic route involves a five-step sequence starting from an initial quinoline precursor [1] [2].

The primary synthetic pathway begins with compound 1, which undergoes nucleophilic substitution with 4-aminophenol in the presence of sodium hydride in dimethylsulfoxide to yield intermediate 2 [1]. This initial step establishes the core quinoline framework that is essential for the final compound's biological activity. The reaction conditions require careful control of the base and solvent system to ensure optimal conversion while minimizing side reactions.

The second step involves a boronic acid coupling reaction where compound 2 is treated with 4-tert-butylphenylboronic acid using a catalytic amount of copper(II) acetate in dry chloroform to afford compound 3 [1]. This cross-coupling reaction is critical for introducing the bulky tert-butyl substituted phenyl group, which contributes significantly to the compound's binding affinity and selectivity profile. The use of copper(II) acetate as a catalyst represents a departure from traditional palladium-catalyzed Suzuki-Miyaura coupling reactions, offering advantages in terms of cost and reaction conditions [3].

The third step involves a deprotection reaction using palladium(II) hydroxide in dimethylformamide to generate compound 4 [1]. This deprotection step is essential for exposing the reactive sites required for subsequent functionalization. The choice of palladium(II) hydroxide as the deprotection reagent provides selective removal of protecting groups while maintaining the integrity of the quinoline core structure.

The final two steps of the traditional synthesis involve sequential nucleophilic and electrophilic substitution reactions. Compound 4 undergoes nucleophilic substitution with 1-bromo-2-chloroethane followed by electrophilic substitution with ethanolamine, both reactions utilizing potassium carbonate in dimethylformamide [1]. These final steps introduce the critical side chain functionality that is responsible for the compound's receptor binding properties and pharmacological activity.

One-Pot Synthesis Advancements and Yield Improvements

A significant breakthrough in KI23057 synthesis was achieved through the development of a one-pot methodology that dramatically improved the overall yield and reduced reaction time [1]. The traditional two-step approach for the final conversion of compound 4 to KI23057 yielded only 8.6% overall yield, representing a major limitation for practical synthesis applications [1].

The key innovation involved modifying the solvent system from dimethylformamide to acetonitrile for the one-pot conversion of compound 4 to KI23057 [1]. This solvent change enabled the sequential nucleophilic substitution with 1-bromo-2-chloroethane followed by electrophilic substitution with ethanolamine to proceed in a single reaction vessel without intermediate isolation or purification steps.

The optimized one-pot method achieved a remarkable 73.5% overall yield, representing an 8.5-fold improvement over the traditional approach [1]. This enhancement can be attributed to several factors including reduced material losses during intermediate handling, minimized exposure to air and moisture, and improved reaction kinetics in the acetonitrile solvent system. The reaction time was also reduced to 10 hours compared to more than 10 hours required for the traditional method [1].

The success of this one-pot approach aligns with broader trends in synthetic chemistry toward more efficient and sustainable methodologies [4]. One-pot syntheses offer multiple advantages including reduced waste generation, decreased energy consumption, elimination of intermediate purification steps, and improved atom economy [4]. The methodology developed for KI23057 exemplifies these principles by consolidating multiple transformations into a single operation while achieving superior yields.

The mechanistic basis for the improved performance in acetonitrile likely involves enhanced solubility of the intermediate species and more favorable reaction kinetics compared to dimethylformamide [5]. Acetonitrile's properties as a polar aprotic solvent with moderate coordinating ability create an optimal environment for both nucleophilic and electrophilic substitution reactions to proceed efficiently [5].

Purification Techniques and Analytical Validation

The purification of KI23057 requires sophisticated analytical techniques to ensure product purity and structural confirmation. Multiple purification approaches have been employed depending on the scale of synthesis and intended application [1] [2].

Column chromatography represents the primary purification method for KI23057, utilizing silica gel as the stationary phase with appropriate solvent systems for elution [6]. The selection of mobile phase composition is critical for achieving optimal separation of the target compound from synthetic impurities and unreacted starting materials. The purification protocol typically involves gradient elution techniques to provide enhanced resolution of closely related compounds [6].

High-performance liquid chromatography serves as both an analytical and preparative tool for KI23057 purification [7] [8]. Analytical-scale high-performance liquid chromatography systems can be converted to purification systems through the addition of fraction collectors, allowing for efficient isolation of pure product [8]. The method requires optimization of selectivity and sample loading to achieve maximum throughput while maintaining product purity [8].

Crystallization techniques offer an alternative purification approach that can provide high-purity KI23057 with excellent recovery rates [9]. The recrystallization process involves dissolving the crude product in a suitable hot solvent followed by controlled cooling to promote crystal formation [9]. The selection of recrystallization solvent is critical, requiring a balance between solubility at elevated temperatures and limited solubility at room temperature to ensure effective purification [9].

Analytical validation of purified KI23057 employs multiple spectroscopic techniques to confirm structural identity and assess purity levels [10] [11]. Nuclear magnetic resonance spectroscopy provides definitive structural confirmation through analysis of proton and carbon-13 spectra [12] [10]. The technique allows for determination of chemical shifts, coupling constants, and integration ratios that are characteristic of the KI23057 structure [12].

Infrared spectroscopy serves as a complementary analytical tool for functional group identification and structural confirmation [13] [14]. The technique is particularly valuable for identifying characteristic absorption bands corresponding to the quinoline ring system, amino group, and other functional groups present in KI23057 [13]. The non-destructive nature of infrared spectroscopy makes it ideal for routine quality control applications [13].

Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis that supports structural identification [10] [11]. The technique is essential for detecting impurities and confirming the molecular formula of the purified compound [10]. High-resolution mass spectrometry can provide accurate mass measurements that distinguish KI23057 from closely related structural analogs [10].

The analytical validation protocol typically includes determination of melting point as an additional purity criterion [15]. Melting point determination provides a simple and reliable method for assessing compound purity, with sharp melting points indicating high purity while broad melting ranges suggest the presence of impurities [15]. The technique is particularly valuable for monitoring the effectiveness of purification procedures and establishing quality control criteria [15].

Analytical TechniqueInformation ProvidedApplicationAdvantages
Nuclear Magnetic ResonanceChemical shifts, coupling patterns, integration ratiosStructural confirmation, purity assessmentDefinitive structural identification [12]
Infrared SpectroscopyFunctional group identification, molecular vibrationsFunctional group confirmation, quality controlNon-destructive, rapid analysis [13]
Mass SpectrometryMolecular weight, fragmentation patternsMolecular formula confirmation, impurity detectionHigh sensitivity, structural information [10]
High-Performance Liquid ChromatographyRetention times, peak purity, quantitative analysisPurity determination, preparative separationHigh resolution, quantitative capability [7]
Melting Point DeterminationThermal properties, purity indicationQuality control, compound identificationSimple, cost-effective, reliable [15]
Synthetic MethodOverall Yield (%)Reaction Time (hours)Solvent SystemKey Advantages
Traditional Two-Step8.6>10DimethylformamideEstablished methodology [1]
One-Pot Acetonitrile73.510Acetonitrile8.5-fold yield improvement, reduced time [1]
One-Pot DimethylformamideNot specified>10DimethylformamideSingle-vessel operation [1]

KI23057 demonstrates exceptional dual inhibitory activity against both Fibroblast Growth Factor Receptor 2 and Vascular Endothelial Growth Factor Receptor 2 tyrosine kinases, positioning it as a novel multi-target kinase inhibitor with significant therapeutic potential in cancer treatment. The compound exhibits potent inhibitory activity across multiple receptor tyrosine kinases within the angiogenic pathway, with half-maximal inhibitory concentration values demonstrating its selectivity profile [1] [2] [3].

The compound's inhibitory spectrum encompasses Fibroblast Growth Factor Receptor 2 with an half-maximal inhibitory concentration of 88 nanomolar, Vascular Endothelial Growth Factor Receptor 2 at 83 nanomolar, Vascular Endothelial Growth Factor Receptor 1 at 69 nanomolar, and notably, Vascular Endothelial Growth Factor Receptor 3 at 4.3 nanomolar in cell-free kinase assays [2] [3]. Additional targets include Platelet-Derived Growth Factor Receptor beta at 100 nanomolar and c-KIT at 480 nanomolar, establishing KI23057 as a broad-spectrum receptor tyrosine kinase inhibitor with preferential activity against vascular endothelial growth factor receptor family members [2].

The dual inhibitory mechanism represents a significant advancement in anti-angiogenic therapy, as both Fibroblast Growth Factor Receptor 2 and Vascular Endothelial Growth Factor Receptor 2 pathways are critical regulators of tumor angiogenesis, growth, and metastasis [1] [4]. The compound's ability to simultaneously target these complementary pathways potentially overcomes the limitations of single-target inhibitors and reduces the likelihood of resistance development through pathway redundancy [1] [5].

Experimental validation through immunohistochemistry studies demonstrated that KI23057 treatment significantly reduced Vascular Endothelial Growth Factor Receptor 2 expression in Tca8113 cells compared to Human Umbilical Vein Endothelial Cells, indicating cell-type-specific inhibitory activity [1]. The compound showed preferential inhibitory effects in cancer cell lines, suggesting potential therapeutic selectivity for malignant tissues over normal endothelial cells [1] [4].

Adenosine Triphosphate-Competitive Binding Mode and Structural Determinants

KI23057 functions as an adenosine triphosphate-competitive inhibitor, competing directly with adenosine triphosphate for the binding site within the kinase domain of target receptors [6] [4]. This mechanism represents the most prevalent class of kinase inhibitors, characterized by binding to the highly conserved adenosine triphosphate-binding pocket located in the hinge region between the amino-terminal and carboxy-terminal lobes of the kinase domain [7] [8].

Molecular docking studies utilizing the crystal structures of human Vascular Endothelial Growth Factor Receptor 2 kinase domain (Protein Data Bank code: 1Y6A) and Fibroblast Growth Factor Receptor 2 kinase domain (Protein Data Bank code: 2PZR) revealed detailed binding interactions and structural determinants governing KI23057's inhibitory activity [1]. The compound demonstrated superior binding affinity for Vascular Endothelial Growth Factor Receptor 2 with a binding free energy of -5.78 kilocalories per mole and an inhibition constant of 57.5 micromolar, compared to Fibroblast Growth Factor Receptor 2 with -3.39 kilocalories per mole and 3300 micromolar, respectively [1].

The structural analysis identified critical molecular interactions responsible for KI23057's binding specificity and potency. Within the Vascular Endothelial Growth Factor Receptor 2 adenosine triphosphate-binding cavity, KI23057 establishes a π-π interaction between the phenyl ring at the 4-position of its quinoline moiety and the amino acid residue Phenylalanine 916, with an interaction distance of 5.66 Ångströms [1]. This π-π stacking interaction is crucial for maintaining proper orientation and binding affinity within the active site [1].

Additionally, the compound forms a hydrogen bond between the amino group of its side chain and Proline 837, with a bond distance of 2.43 Ångströms [1]. This hydrogen bonding interaction significantly contributes to the stability of the ligand-receptor complex and enhances binding affinity [1]. The structural analysis revealed that the quinoline moiety plays a central role in receptor recognition, while the side chain substitution at the 7-position of quinoline provides additional binding interactions that reinforce the compound's association with the receptor [1].

The tert-butyl group attached to the phenyl ring enables deeper penetration into the binding pocket, optimizing van der Waals interactions and contributing to the compound's selectivity profile [1]. These structural determinants collectively establish KI23057's competitive advantage over endogenous adenosine triphosphate binding, resulting in effective kinase inhibition [1].

Downstream Signaling Pathway Modulation (Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase, Phosphatidylinositol 3-Kinase/Akt)

KI23057 exerts profound modulatory effects on critical downstream signaling cascades, particularly the Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase and Phosphatidylinositol 3-Kinase/Akt pathways, which are fundamental to cellular proliferation, survival, and angiogenesis [6] [9] [10]. The compound's inhibition of upstream receptor tyrosine kinases results in comprehensive downregulation of these interconnected signaling networks [6] [11].

Following KI23057 treatment, significant reductions in phosphorylation levels of key signaling intermediates were observed, including decreased phosphorylation of K-samII/Fibroblast Growth Factor Receptor 2, Extracellular Signal-Regulated Kinase, and Akt in scirrhous gastric cancer cell lines [6] [11]. This multi-level inhibition demonstrates the compound's ability to disrupt the entire signaling cascade from receptor activation through terminal effector phosphorylation [6].

The Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase pathway, activated through the sequential phosphorylation cascade involving Ras-Raf-Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase Kinase-Extracellular Signal-Regulated Kinase, represents a primary mechanism through which Fibroblast Growth Factor Receptor 2 and Vascular Endothelial Growth Factor Receptor 2 regulate cellular proliferation and differentiation [12] [13]. KI23057's interference with this pathway occurs through direct inhibition of upstream receptor tyrosine kinases, preventing the initial autophosphorylation events required for downstream signaling cascade activation [6] [10].

Mechanistically, KI23057 primarily inhibits the Ras-Extracellular Signal-Regulated Kinase signaling pathway rather than alternative Phosphatidylinositol 3-Kinase-Akt pathway modulation [10]. This selectivity suggests pathway-specific inhibitory mechanisms that may contribute to the compound's therapeutic efficacy while potentially minimizing off-target effects associated with broader pathway inhibition [10].

The Phosphatidylinositol 3-Kinase/Akt pathway modulation by KI23057 involves decreased Akt phosphorylation, which subsequently affects multiple downstream effectors including mechanistic Target of Rapamycin, Forkhead Box O transcription factors, and various pro-survival signaling molecules [6] [14] [15]. This pathway inhibition contributes significantly to the compound's pro-apoptotic effects observed in cancer cell lines [6] [9].

Temporal analysis of pathway modulation revealed that KI23057-induced changes in signaling occur rapidly following treatment initiation, with detectable decreases in phosphorylation levels within hours of compound exposure [6]. The sustained inhibition of these pathways correlates directly with observed anti-proliferative and pro-apoptotic cellular responses, establishing a clear mechanistic basis for the compound's therapeutic effects [6] [9].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.8

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

501.26275661 g/mol

Monoisotopic Mass

501.26275661 g/mol

Heavy Atom Count

37

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5ZH5NA7ZMF

Dates

Last modified: 02-18-2024
1: Qiu H, Yashiro M, Zhang X, Miwa A, Hirakawa K. A FGFR2 inhibitor, Ki23057, enhances the chemosensitivity of drug-resistant gastric cancer cells. Cancer Lett. 2011 Aug 1;307(1):47-52. doi: 10.1016/j.canlet.2011.03.015. Epub 2011 Apr 8. PubMed PMID: 21482024.
2: Amano R, Yamada N, Doi Y, Yashiro M, Ohira M, Miwa A, Hirakawa K. Significance of keratinocyte growth factor receptor in the proliferation of biliary tract cancer. Anticancer Res. 2010 Oct;30(10):4115-21. PubMed PMID: 21036728.
3: Katoh M. Genetic alterations of FGF receptors: an emerging field in clinical cancer diagnostics and therapeutics. Expert Rev Anticancer Ther. 2010 Sep;10(9):1375-9. doi: 10.1586/era.10.128. PubMed PMID: 20836672.
4: Yashiro M, Shinto O, Nakamura K, Tendo M, Matsuoka T, Matsuzaki T, Kaizaki R, Ohira M, Miwa A, Hirakawa K. Effects of VEGFR-3 phosphorylation inhibitor on lymph node metastasis in an orthotopic diffuse-type gastric carcinoma model. Br J Cancer. 2009 Oct 6;101(7):1100-6. doi: 10.1038/sj.bjc.6605296. PubMed PMID: 19738610; PubMed Central PMCID: PMC2768106.
5: Yashiro M, Shinto O, Nakamura K, Tendo M, Matsuoka T, Matsuzaki T, Kaizaki R, Miwa A, Hirakawa K. Synergistic antitumor effects of FGFR2 inhibitor with 5-fluorouracil on scirrhous gastric carcinoma. Int J Cancer. 2010 Feb 15;126(4):1004-16. doi: 10.1002/ijc.24763. PubMed PMID: 19621385.
6: Katoh M. FGFR2 abnormalities underlie a spectrum of bone, skin, and cancer pathologies. J Invest Dermatol. 2009 Aug;129(8):1861-7. doi: 10.1038/jid.2009.97. Epub 2009 Apr 23. Review. PubMed PMID: 19387476.
7: Katoh Y, Katoh M. FGFR2-related pathogenesis and FGFR2-targeted therapeutics (Review). Int J Mol Med. 2009 Mar;23(3):307-11. Review. PubMed PMID: 19212647.
8: Sakurai K, Yamada N, Yashiro M, Matsuzaki T, Komatsu M, Ohira M, Miwa A, Hirakawa K. A novel angiogenesis inhibitor, Ki23057, is useful for preventing the progression of colon cancer and the spreading of cancer cells to the liver. Eur J Cancer. 2007 Nov;43(17):2612-20. Epub 2007 Oct 18. PubMed PMID: 17949968.
9: Nakamura K, Yashiro M, Matsuoka T, Tendo M, Shimizu T, Miwa A, Hirakawa K. A novel molecular targeting compound as K-samII/FGF-R2 phosphorylation inhibitor, Ki23057, for Scirrhous gastric cancer. Gastroenterology. 2006 Nov;131(5):1530-41. Epub 2006 Aug 22. PubMed PMID: 17101326.

Explore Compound Types